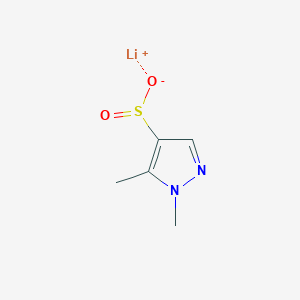![molecular formula C24H23N3O2 B2393627 2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-methylphenyl)acetamide CAS No. 955319-10-5](/img/structure/B2393627.png)
2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-methylphenyl)acetamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a benzimidazole ring, which is a type of heterocyclic aromatic organic compound , and a phenoxy group, which is a common motif in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole ring attached to a phenyl ring via an acetamide linkage . The benzimidazole ring system is planar, which might facilitate stacking interactions with other aromatic systems .
Chemical Reactions Analysis
Benzimidazoles, in general, can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The specific reactivity of this compound would depend on the exact positioning and nature of its substituents .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzimidazole ring might increase its aromaticity and stability . The exact properties would need to be determined experimentally .
Scientific Research Applications
Synthesis and Characterization
The compound 2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-methylphenyl)acetamide, belonging to the family of benzimidazole derivatives, has seen varied synthesis methods and characterization studies aimed at understanding its structural and chemical properties. Research involving NMR studies and crystal structure analysis provides insight into the molecular structure, offering a foundation for further applications in material science and pharmaceuticals. Notably, novel synthesis methods have been developed for benzimidazole derivatives, demonstrating their potential in creating new materials and drugs (Li Ying-jun, 2012).
Antimicrobial and Antitumor Activities
Several studies have focused on the antimicrobial and antitumor activities of benzimidazole derivatives. These compounds, including variations of the specified chemical structure, have been evaluated for their efficacy against a range of bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA), and various cancer cell lines. Their potential as antibacterial and anticancer agents highlights the significance of these compounds in medical research and drug development. The structural features of these molecules, particularly the benzimidazole moiety, play a crucial role in their biological activities, indicating the importance of molecular design in therapeutic applications (S. Chaudhari et al., 2020).
Molecular Docking and Computational Studies
The use of computational tools and molecular docking studies has been instrumental in understanding the interaction mechanisms of benzimidazole derivatives with biological targets. These approaches enable the prediction of compound binding modes to specific proteins, such as Tyrosine-protein kinase JAK2, which is crucial in signaling pathways related to cancer and inflammatory diseases. Computational studies offer insights into the molecular basis of the compound's activities and guide the design of more potent and selective therapeutic agents (J. Sebhaoui et al., 2020).
Green Synthesis Approaches
Research into environmentally friendly synthesis methods for benzimidazole derivatives reflects the growing emphasis on sustainable chemistry. Green synthesis approaches aim to reduce the use of hazardous reagents and conditions, minimizing environmental impact while maintaining or enhancing the efficacy of the compounds for their intended applications. These methods contribute to the development of sustainable practices in chemical synthesis and pharmaceutical manufacturing (P. S. Kumar & J. Sahoo, 2014).
Future Directions
properties
IUPAC Name |
2-[2-[(3-methylphenoxy)methyl]benzimidazol-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-17-10-12-19(13-11-17)25-24(28)15-27-22-9-4-3-8-21(22)26-23(27)16-29-20-7-5-6-18(2)14-20/h3-14H,15-16H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKOHIXKOGOTFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2COC4=CC=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2393546.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2393548.png)
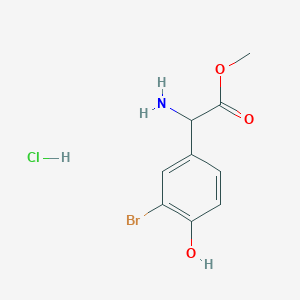
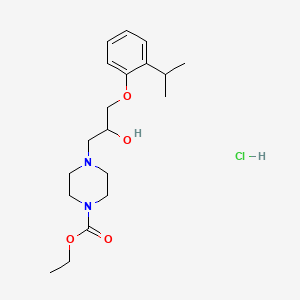
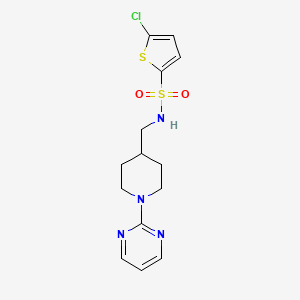

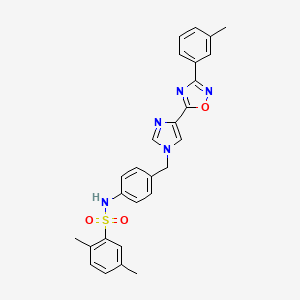
![4-fluoro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide](/img/structure/B2393558.png)
![3-allyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2393560.png)
![6-(4-methoxyphenyl)-3-methyl-N-(3-morpholinopropyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2393562.png)
![N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2393563.png)
![2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2393566.png)
